
5-Bromo-3-formylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-formylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and a formyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formylpicolinic acid typically involves the bromination of picolinic acid followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-formylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-3-carboxypicolinic acid.
Reduction: 5-Bromo-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-formylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of coordination complexes.
Biology: Potential use in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-formylpicolinic acid largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. The formyl group can also participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopicolinic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
3-Formylpicolinic acid: Lacks the bromine atom, which can affect its reactivity and coordination properties.
5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of a formyl group, altering its chemical behavior and applications.
Uniqueness
5-Bromo-3-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group, which allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs.
Propiedades
Fórmula molecular |
C7H4BrNO3 |
|---|---|
Peso molecular |
230.02 g/mol |
Nombre IUPAC |
5-bromo-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-1-4(3-10)6(7(11)12)9-2-5/h1-3H,(H,11,12) |
Clave InChI |
KZLKJZJGDNFDOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




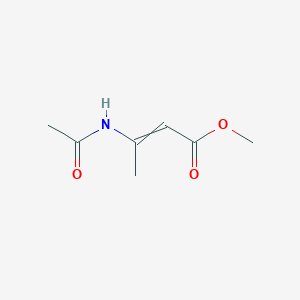
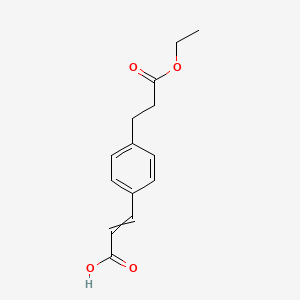



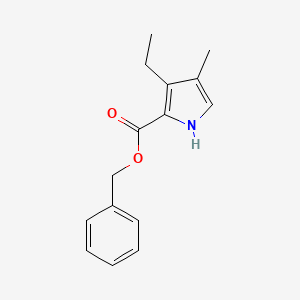

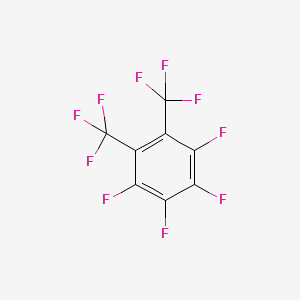
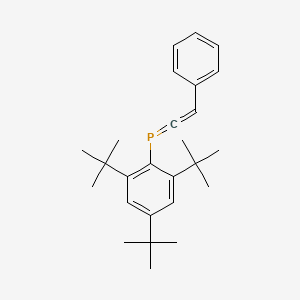
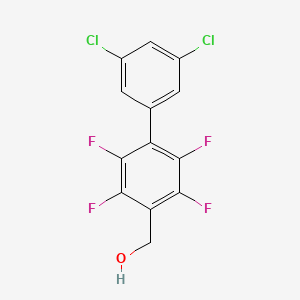
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

